4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is a derivative of proline, an amino acid, and is commonly used in peptide synthesis. The compound is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a popular protecting group in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid.
Protection: The amino group of the starting material is protected using the Fmoc group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Major Products
The major products formed from these reactions are peptides with the desired sequence, where Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is incorporated at specific positions .
Scientific Research Applications
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Biology
Protein Engineering: Used in the design and synthesis of proteins with specific functions.
Medicine
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry
Mechanism of Action
The mechanism of action of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with other amino acids, forming peptide bonds and resulting in the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids such as Fmoc-phenylalanine and Fmoc-tyrosine.
Boc-Protected Amino Acids: Boc (tert-butoxycarbonyl) protected amino acids like Boc-proline.
Uniqueness
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence the conformation and reactivity of the resulting peptides .
Properties
IUPAC Name |
4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIFBDQLJNYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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